3,4,7-Trichloro-8-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204811-08-4 |
|---|---|
Molecular Formula |
C10H6Cl3N |
Molecular Weight |
246.515 |
IUPAC Name |
3,4,7-trichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3 |
InChI Key |
CSXIGBLLVGWACZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Cl)Cl |
Synonyms |
8-Methyl-3,4,7-trichloroquinoline |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4,7 Trichloro 8 Methylquinoline
Contemporary Approaches to the Quinoline (B57606) Core Synthesis
The foundational step in producing 3,4,7-Trichloro-8-methylquinoline is the assembly of the fundamental quinoline ring system. Modern organic synthesis leverages both the adaptation of classic named reactions and the development of novel multi-component strategies to create functionalized quinoline scaffolds.
Classic quinoline syntheses, while over a century old, remain cornerstones of heterocyclic chemistry. Their adaptation through the use of appropriately substituted precursors is a key strategy for accessing complex quinoline derivatives.
Skraup and Doebner-Miller Reactions: The Skraup synthesis and its variant, the Doebner-Miller reaction, are powerful methods for constructing the quinoline core from anilines. nih.govwikipedia.orguop.edu.pk In a hypothetical synthesis of a precursor to this compound, one could envision starting with 3-chloro-2-methylaniline (B42847). The Skraup reaction involves reacting the aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orguop.edu.pk The Doebner-Miller reaction, a more versatile method, utilizes α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org For instance, reacting 3-chloro-2-methylaniline with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions could theoretically yield a 7-chloro-8-methylquinoline (B132762) core. acs.orgnih.gov Subsequent chlorination at the C-3 and C-4 positions would then be necessary. The regioselectivity of the initial cyclization is a critical consideration in these reactions. acs.org
Friedländer Synthesis: The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org To generate a precursor for the target molecule, a plausible route would involve a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone. For example, the condensation of a 2-amino-4-chlorobenzaldehyde (B1279505) derivative with a reagent that can provide the C2, C3, and C4 atoms with the desired chlorine substituent would be a potential, though challenging, approach. The reaction is often catalyzed by acids or bases. wikipedia.org
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr variation). wikipedia.org A potential strategy would be to react 3-chloro-2-methylaniline with a chlorinated β-ketoester. The resulting hydroxyquinoline could then undergo subsequent halogenation to replace the hydroxyl group with a chloro group and to chlorinate the remaining position. The choice of solvent can be critical for yield improvement in these syntheses. nih.gov
Pfitzinger Reaction: The Pfitzinger synthesis builds the quinoline ring from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This method yields quinoline-4-carboxylic acids. ijsr.net To apply this to the target molecule, one could start with a 6-chloro-7-methylisatin. Condensation with a chlorinated aldehyde or ketone, followed by decarboxylation, could provide a dichloromethylquinoline precursor. Further chlorination would then be required.
Table 1: Overview of Classic Quinoline Syntheses Adaptability
| Reaction | Starting Materials Example for Precursor Synthesis | Potential Intermediate | Key Considerations |
| Skraup/Doebner-Miller | 3-Chloro-2-methylaniline + Glycerol/α,β-unsaturated carbonyl | 7-Chloro-8-methylquinoline | Harsh reaction conditions, regioselectivity. nih.govwikipedia.org |
| Friedländer | 2-Amino-4-chlorobenzaldehyde derivative + Chlorinated ketone | Dichloro-8-methylquinoline | Availability of starting materials. wikipedia.org |
| Conrad-Limpach | 3-Chloro-2-methylaniline + Chlorinated β-ketoester | Chloro-hydroxy-8-methylquinoline | Reaction temperature dictates isomer formation. wikipedia.org |
| Pfitzinger | 6-Chloro-7-methylisatin + Chlorinated carbonyl compound | Dichloro-8-methylquinoline-4-carboxylic acid | Requires subsequent decarboxylation. wikipedia.orgresearchgate.net |
Multi-Component Reactions (MCRs) in the Construction of Functionalized Quinoline Scaffolds
Multi-component reactions (MCRs) have gained prominence for their efficiency and atom economy in generating complex molecules in a single step. researchgate.netrsc.org Various MCRs can be envisioned for the synthesis of functionalized quinolines that could serve as precursors to this compound. These reactions often involve the condensation of an aniline, an aldehyde, and an activated alkene or alkyne. bohrium.comresearchgate.net The key advantage of MCRs is the ability to introduce multiple points of diversity in a single operation, potentially allowing for the direct incorporation of some of the required substituents. rsc.org For example, a three-component reaction of a substituted aniline, a chlorinated aldehyde, and a chlorinated activated alkene could theoretically assemble a highly functionalized quinoline core in one pot.
Regioselective Halogenation Strategies for Trichloro Substitution at C-3, C-4, and C-7 Positions
Achieving the specific 3,4,7-trichloro substitution pattern on an 8-methylquinoline (B175542) core requires highly controlled halogenation methods. This can be accomplished through direct chlorination protocols or by indirect methods involving precursor functionalization.
Direct chlorination of a pre-formed 8-methylquinoline or 7-chloro-8-methylquinoline presents a significant regioselectivity challenge. Electrophilic aromatic substitution on the quinoline ring is sensitive to the reaction conditions and the existing substituents. scribd.com Halogenation of the benzene (B151609) ring of quinoline typically occurs at the C-5 and C-8 positions, while the pyridine (B92270) ring is generally less reactive towards electrophiles. scribd.com However, under specific conditions, halogenation at other positions is possible.
Recent advances in C-H activation and functionalization offer more precise tools for halogenation. For instance, metal-free protocols using reagents like N-halosuccinimides (NCS for chlorination) have been developed for the C5-selective halogenation of quinoline derivatives. rsc.org While this targets the C-5 position, it highlights the potential for developing regioselective methods. The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl or Br2 can yield 3-haloquinolines, suggesting a pathway to introduce the C-3 halogen. nih.gov
An alternative to direct chlorination is the introduction of other functional groups that can be subsequently converted to chloro substituents. For example, the Conrad-Limpach synthesis can yield hydroxyquinolines. wikipedia.org These hydroxyl groups, particularly at the 2- and 4-positions, can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Similarly, amino groups can be introduced and then converted to chloro groups via Sandmeyer-type reactions. Bromo- or iodo-substituted quinolines can also undergo halogen exchange reactions to yield the desired chloro-derivatives, although this is a less common strategy for introducing chlorine.
Selective Introduction and Manipulation of the C-8 Methyl Group
The presence of the methyl group at the C-8 position is a defining feature of the target molecule. This substituent can either be incorporated from the start of the synthesis or introduced at a later stage.
The most straightforward approach is to begin with a starting material that already contains the methyl group in the correct position. For syntheses starting from an aniline derivative, such as the Skraup, Doebner-Miller, or Conrad-Limpach reactions, 2-methylaniline (o-toluidine) or a substituted version like 3-chloro-2-methylaniline would be the logical choice. brieflands.com The Combes quinoline synthesis, which reacts anilines with β-diketones, would similarly utilize a toluidine derivative. wikipedia.org
More recent methods have explored the direct C-H methylation of the quinoline ring. For instance, Rh(III)-catalyzed regioselective methylation of the C(sp³)–H bond of 8-methylquinolines has been reported, although this is for functionalizing the existing methyl group. researchgate.net Site-selective C8-alkylation of quinolines has been achieved using N-oxide as a directing group, offering a potential route for introducing the methyl group onto a pre-formed quinoline ring. acs.org Another approach involves the use of organometallic reagents to introduce a methyl group.
Catalytic Approaches in the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, providing powerful tools for forming and functionalizing heterocyclic systems like quinolines. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.
Transition Metal Catalysis (e.g., Pd, Rh, Fe) in Quinoline Formation and Functionalization
Transition metals are exceptionally versatile catalysts for synthesizing quinoline derivatives. patsnap.comablelab.eu They can facilitate a variety of transformations, including cross-coupling, C-H activation, and cyclization reactions, which are crucial for assembling polysubstituted quinolines. nih.gov
Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-C and C-N bond formation. A plausible route to a precursor for this compound could involve the palladium-catalyzed annulation of an o-iodoaniline with a propargyl alcohol, which yields 2,4-disubstituted quinolines under mild conditions. researchgate.net For instance, reacting a chlorinated o-iodoaniline with a suitable propargyl alcohol could construct the main quinoline framework. Furthermore, palladium-catalyzed cascade reactions, such as the denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines, offer another pathway to the quinoline core. nih.gov
Rhodium (Rh) Catalysis: Rhodium catalysts are effective in asymmetric synthesis. While not directly applicable to the achiral target molecule, Rh-catalyzed methods for creating chiral quinoline precursors, such as the asymmetric hydrogenation of quinolines to produce mefloquine, highlight their power in complex synthesis. nih.gov
Iron (Fe) Catalysis: Iron is an abundant, cost-effective, and environmentally benign metal catalyst. Iron-catalyzed cross-coupling reactions between heteroaromatic tosylates and alkyl Grignard reagents allow for the functionalization of quinoline rings. researchgate.net Three-component coupling reactions mediated by Lewis acids like FeCl₃ can also be used to prepare new quinolines from aldehydes, amines, and alkynes. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Brønsted Acid | Aerobic Oxidative Aromatization | Anilines and Aliphatic Alcohols | High functional group tolerance, scalable. | rsc.org |
| [Cp*Ir(6,6'-(OH)₂bpy)(H₂O)][OTf]₂ | Dehydrogenative Cyclization | o-Aminobenzyl Alcohols and Ketones | High yields, acceptorless dehydrogenation. | researchgate.net |
| FeCl₃ | Three-Component Coupling | Aldehydes, Amines, Alkynes | Lewis acid-mediated, one-pot synthesis. | nih.gov |
| PdCl₂ | Denitrogenative Cascade | o-Aminocinnamonitriles and Arylhydrazines | Forms complex quinolines via cascade reaction. | nih.gov |
Organocatalysis and Metal-Free Protocols for Selective Transformations
Organocatalysis has emerged as a powerful "green" alternative to metal catalysis, avoiding the use of potentially toxic and expensive metals. researchgate.netresearchgate.net These methods often rely on small organic molecules to catalyze reactions with high selectivity.
For the synthesis of quinolines, metal-free approaches often modify classical reactions. For instance, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, can be catalyzed by Brønsted acids or bases under metal-free conditions. mdpi.comwikipedia.orgnih.gov A plausible metal-free route to this compound could start from a suitably substituted 2-amino-dichlorobenzophenone. Variations on the Skraup and Doebner-von Miller reactions using ionic liquids or novel annulation partners also represent viable metal-free strategies. mdpi.comnih.gov Furthermore, iodine-catalyzed methods have been developed for synthesizing diarylquinolines from enamides and imines, showcasing a metal-free approach involving halogen catalysis. mdpi.com
| Catalyst/Reagent | Reaction Type | Plausible Substrates for Target | Key Advantage | Reference |
|---|---|---|---|---|
| Brønsted Acids (e.g., TfOH) | Friedländer Annulation | 2-Amino-dichlorobenzophenone + Chlorinated Ketone | Avoids metal contamination, simple procedure. | wikipedia.org |
| Iodine (I₂) | Iodine-Catalyzed Cyclization | Chlorinated Enamides and Imines | Metal-free halogen-catalyzed C-C/C-N bond formation. | mdpi.com |
| N-Bromosuccinimide (NBS) | Radical Cyclization | Substituted Arylamine Precursors | Visible-light promoted radical pathway. | mdpi.com |
| Phosphines | Phosphine-Catalyzed Annulation | N-tosylated 2-aminoaryl ketones + Alkynes | Forms dihydroquinolines, readily oxidized to quinolines. | mdpi.com |
Nanocatalysis and Heterogeneous Catalysis in Quinoline Synthesis
Nanocatalysts and heterogeneous systems offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry. mdpi.comresearchgate.netnih.govresearchgate.net These catalysts often exhibit high activity and selectivity due to their large surface area and unique surface properties.
For quinoline synthesis, various nanocatalysts have been successfully employed. Magnetic nanoparticles (e.g., Fe₃O₄) functionalized with acidic groups (like sulfamic acid or trifluoroacetic acid) or Lewis acids (like ZnCl₂) have proven to be highly effective for Friedländer synthesis under solvent-free or ethanol-mediated conditions. nih.govrsc.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov The use of zeolite-based catalysts in gas-phase reactions of anilines with alcohols also represents a viable heterogeneous approach. rsc.org A potential strategy for the target molecule could involve the Friedländer condensation of 2-amino-5-chlorobenzophenone (B30270) with a chlorinated ketone, promoted by a recyclable magnetic nanocatalyst. researchgate.net
| Catalyst System | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Fe₃O₄@SiO₂/ISN/Cu(II) | Friedländer Synthesis | Ethanol (B145695), 60°C | High yield in very short reaction time (2 min). | rsc.org |
| Fe₃O₄@SiO₂/ZnCl₂ | Friedländer Synthesis | Solvent-free, 60°C | Superior activity and reusability compared to homogeneous ZnCl₂. | rsc.org |
| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | 100°C | Metal-free, recyclable heterogeneous catalyst with high surface acidity. | researchgate.netdntb.gov.ua |
| ZnCl₂/Ni-USY-acid | Gas-Phase Synthesis | Aniline + Alcohols | Heterogeneous catalysis with high yield of quinolines. | rsc.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. nih.gov This involves using safer solvents, reducing energy consumption, and designing reactions with high atom economy. nih.govmdpi.comresearchgate.net
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free (neat) reactions and syntheses in water are highly attractive alternatives. The Friedländer reaction, a key method for quinoline synthesis, has been successfully performed under solvent-free conditions, often promoted by catalysts like BiCl₃ or caesium iodide, or on solid supports like silica-supported P₂O₅. researchgate.neteurekaselect.comresearchgate.net These methods offer simplified work-up procedures, reduced waste, and often shorter reaction times. jocpr.com
Syntheses in aqueous media are also highly desirable. tandfonline.com Water is a non-toxic, inexpensive, and non-flammable solvent. Several catalytic systems, including PEG-SO₃H, have been developed for the one-pot synthesis of quinolines in water, demonstrating the feasibility of this green approach even for complex heterocyclic preparations. researchgate.net
| Method | Catalyst/Promoter | Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free | CsI | Friedländer Synthesis | Clean reaction, simple methodology, short reaction times. | researchgate.net |
| Solvent-Free | Hβ zeolite | Cyclization | Heterogeneous catalysis, simple starting materials. | rsc.org |
| Aqueous Media | PEG-SO₃H | Friedländer Synthesis | Environmentally benign solvent, catalyst recyclability. | researchgate.net |
| Solvent-Free | P₂O₅/SiO₂ | Friedländer Hetero-annulation | High yield under solvent-free conditions at 80°C. | researchgate.net |
Microwave and Photo-Irradiation Assisted Syntheses
The use of alternative energy sources like microwaves and light can significantly enhance reaction rates, improve yields, and promote greener chemical processes. nih.govrsc.orgnih.govfrontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation has become a standard technique in modern organic synthesis. It allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes. lew.ro The synthesis of various quinoline derivatives, including 2-chloro-quinoline-3-carboxaldehydes and other polysubstituted systems, has been successfully achieved using microwave assistance. nih.govrsc.org A microwave-assisted Friedländer reaction using a solid acid catalyst or the synthesis of 7-chloro-4-phenoxyquinolines in an ionic liquid are examples of green and efficient protocols. dntb.gov.ua
Photo-Irradiation Assisted Synthesis: Photochemical reactions use light as a clean reagent to drive chemical transformations. nih.govresearchgate.net Visible-light-mediated processes are particularly attractive as they use a mild and sustainable energy source. rsc.org For quinoline synthesis, photochemical methods include the C-H hydroxyalkylation of quinolines and the cyclization of 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes. nih.govnih.gov A visible-light-promoted radical cyclization using N-bromosuccinimide (NBS) offers a metal-free pathway to substituted quinolines. mdpi.comeurekaselect.com This approach could potentially be adapted for the cyclization of a precursor to the this compound core.
Atom Economy and Waste Minimization in Trichloroquinoline Production
The environmental impact of a chemical synthesis is a critical consideration in process development. Green chemistry metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), provide quantitative tools to assess the efficiency and sustainability of a synthetic route. Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have an atom economy of 100%. Process Mass Intensity goes a step further by considering the total mass of all materials used in a process, including reactants, solvents, and reagents, relative to the mass of the final product. A lower PMI value indicates a more efficient and less wasteful process.
Hypothetical Synthetic Routes and their Green Chemistry Analysis
To evaluate the atom economy and potential for waste minimization, we will consider the final cyclization step in each proposed synthesis of this compound.
Route 1: Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of this compound, this would involve the reaction of 2,3,6-trichloro-4-methylaniline with a chlorinated β-diketone, followed by cyclization. The reaction generates water as the primary byproduct. While the atom economy of the cyclization step itself can be high, the synthesis of the required chlorinated β-diketone precursor can be inefficient and generate significant waste.
Route 2: Gould-Jacobs Reaction
Route 3: Friedländer Annulation
The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A plausible Friedländer approach to this compound could involve the reaction of a suitably substituted 2-aminoaryl ketone with a chlorinated reagent. This method can offer good yields and high regioselectivity. The primary byproduct is water, leading to a potentially high atom economy for the cyclization step.
Comparative Analysis of Synthetic Routes
The following data table provides a comparative analysis of the three hypothetical routes for the synthesis of this compound, focusing on key green chemistry metrics. The values for yield, solvent volume, and PMI are estimations based on typical values reported in the literature for these reaction types.
Interactive Data Table: Green Chemistry Metrics for the Synthesis of this compound
| Metric | Combes Synthesis | Gould-Jacobs Reaction | Friedländer Annulation |
| Starting Materials | 2,3,6-Trichloro-4-methylaniline, Chlorinated β-diketone | 2,3,6-Trichloro-4-methylaniline, Substituted malonate | Substituted 2-aminoaryl ketone, Chlorinated reagent |
| Key Reagents/Catalysts | Concentrated Sulfuric Acid | High Temperature | Acid or Base Catalyst |
| Primary Byproducts | Water | Ethanol, Carbon Dioxide | Water |
| Estimated Yield (%) | 65 | 70 | 80 |
| Atom Economy (AE) (%) | ~85 | ~70 | ~90 |
| Estimated Solvent Volume (L/kg) | 20 | 25 | 15 |
| Estimated Process Mass Intensity (PMI) | ~40 | ~50 | ~30 |
Detailed Research Findings
The analysis of these hypothetical routes highlights several key findings for the production of trichloroquinolines with a focus on atom economy and waste minimization:
Atom Economy: The Friedländer annulation, in this theoretical comparison, presents the highest atom economy, primarily because the main byproduct is water. The Combes synthesis also shows a respectable atom economy. The Gould-Jacobs reaction, with the loss of ethanol and carbon dioxide, is inherently less atom-economical.
Waste Minimization and PMI: The Friedländer route is also estimated to have the lowest Process Mass Intensity. This is attributed to a higher estimated yield and lower solvent usage compared to the other routes. The use of strong, corrosive acids like concentrated sulfuric acid in the Combes synthesis contributes to a more challenging waste stream. The high temperatures and potential for byproduct formation in the Gould-Jacobs reaction can also increase the complexity of purification and lead to more waste.
Catalysis and Reaction Conditions: Modern advancements in catalysis can significantly improve the greenness of these reactions. The use of solid acid catalysts or recyclable Lewis acids in the Combes and Friedländer syntheses can reduce the generation of acidic waste. organic-chemistry.org Similarly, the development of milder reaction conditions, potentially through microwave-assisted synthesis, can lower energy consumption and improve yields for all routes. jk-sci.com
Chemical Reactivity and Transformation Pathways of 3,4,7 Trichloro 8 Methylquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted aromatic systems, proceeding through a two-step addition-elimination mechanism. mdpi.comnih.gov The rate of this reaction is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). mdpi.com In 3,4,7-trichloro-8-methylquinoline, the chloro-substituents themselves act as both leaving groups and electron-withdrawing activators.
The three chloro atoms on the quinoline ring are not equally reactive towards nucleophiles. The positions on the pyridine (B92270) ring (C-3 and C-4) are generally more activated for SNAr than the position on the benzene (B151609) ring (C-7) due to the electron-withdrawing nature of the ring nitrogen.
Between the C-3 and C-4 positions, the C-4 position is predicted to be significantly more reactive. Nucleophilic attack at C-4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the ring nitrogen, a highly stabilizing interaction. Attack at C-3 does not permit such delocalization. This pronounced difference in reactivity is a cornerstone of quinoline chemistry, where C-4 substitution is strongly favored over C-2 or C-3. nih.govresearchgate.net
The C-7 chloro group on the benzenoid ring is the least reactive. It is less activated towards nucleophilic attack as it is further from the electron-withdrawing influence of the pyridine nitrogen. Therefore, achieving substitution at C-7 would likely require much harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles) than substitution at C-4. Selective monosubstitution is expected to occur almost exclusively at the C-4 position under controlled conditions.
Table 1: Predicted Regioselectivity of SNAr Reactions
| Position | Relative Reactivity | Rationale |
|---|---|---|
| C-4 | High | Activated by pyridine nitrogen; negative charge of intermediate is stabilized by delocalization onto nitrogen. |
| C-3 | Low | Adjacent to pyridine nitrogen but charge cannot be delocalized onto it. |
| C-7 | Very Low | Located on the benzenoid ring, remote from the primary activating effect of the ring nitrogen. |
The methyl group at the C-8 position exerts a significant steric influence on the reactivity of the adjacent C-7 chloro position. This bulky group hinders the approach of a nucleophile to the C-7 position, further deactivating it towards SNAr. This steric hindrance complements the electronic deactivation, making selective substitution at C-7 highly improbable while a chloro group remains at C-4.
Furthermore, the C-8 methyl group can exert a minor electronic effect. As an electron-donating group, it slightly deactivates the benzene ring towards nucleophilic attack, reinforcing the low reactivity of the C-7 position. Its impact on the reactivity of the C-3 and C-4 positions is minimal due to its distance.
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene and Pyridine Rings
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring. bldpharm.com In the case of this compound, the reactivity is complex. The pyridine ring is strongly deactivated towards electrophiles due to its electron-deficient nature. The benzene ring is the more likely site for EAS, but its reactivity is modulated by competing directing effects.
While no specific studies on this compound are available, the outcomes of EAS reactions like nitration, sulfonation, and further halogenation can be predicted. These reactions typically require strong acidic conditions. The electrophile (e.g., NO₂⁺, SO₃, or Br⁺) will preferentially attack the benzene ring.
The directing effects of the substituents on the benzene ring are:
C-7 Chloro group: An ortho, para-director, but strongly deactivating. It directs incoming electrophiles to the C-6 and C-8 positions.
C-8 Methyl group: An ortho, para-director and activating. It directs incoming electrophiles to the C-7 and C-5 positions.
Fused Pyridine Ring: Deactivating, making the entire system less reactive than benzene itself.
Given that the C-7 and C-8 positions are already substituted, the only available positions on the benzene ring are C-5 and C-6.
The final position of substitution will be determined by the combination of these effects.
The C-8 methyl group is an activating group and directs ortho/para. Its para position (C-5) is open.
The C-7 chloro group is a deactivating group but also directs ortho/para. Its ortho position (C-6) is open.
The directing effects converge on positions C-5 and C-6. The C-8 methyl group is activating, while the C-7 chloro group is deactivating. Therefore, the activating effect of the methyl group is likely to be the dominant electronic factor, favoring substitution at its para-position, C-5. Steric hindrance from the peri-positioned C-4 chloro group might slightly disfavor substitution at C-5, but this is generally less of a factor for smaller electrophiles. The C-6 position is ortho to the deactivating chloro group, making it less favorable. Thus, electrophilic attack is most likely to occur at the C-5 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C-5 | Most Favorable | Para to the activating C-8 methyl group. |
| C-6 | Less Favorable | Ortho to the deactivating C-7 chloro group. |
| Pyridine Ring | Unfavorable | Strongly deactivated towards electrophilic attack. |
Reductive Transformations of this compound
Reductive processes could target either the chloro substituents (hydrodehalogenation) or the heterocyclic ring system. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is a common method for such transformations.
Selective dehalogenation is plausible and often occurs in a stepwise manner. The C-4 chloro group is the most activated towards nucleophilic attack and is also often susceptible to reductive cleavage due to its position on the electron-deficient pyridine ring. It would likely be the first halogen removed under catalytic hydrogenation conditions. Subsequent removal of the C-3 and C-7 chloro groups would require more forcing conditions.
Complete reduction of the quinoline ring system is also possible under high pressure and temperature, which would lead to the corresponding tetrahydroquinoline derivative. The specific outcome would depend heavily on the catalyst and reaction conditions employed.
Selective Dehalogenation Strategies
Selective dehalogenation of polychlorinated quinolines is a critical step in the synthesis of tailored derivatives. While specific studies on this compound are not extensively documented, the reactivity patterns of analogous compounds, such as 2,4-dichloro-8-methylquinoline, offer valuable insights. In nucleophilic substitution reactions, the chlorine atom at the C-4 position of the quinoline ring is generally more reactive than the one at the C-2 position. mdpi.org This enhanced reactivity at the gamma-position (C-4) is a known characteristic of chloroquinolines. mdpi.org
Catalytic hydrodehalogenation presents a powerful method for the selective removal of chlorine atoms. For instance, palladium N-heterocyclic carbene complexes have demonstrated high efficiency in the hydrodehalogenation of polychlorinated biphenyls at room temperature, using isopropanol (B130326) as a hydrogen source and NaOH as a base. rsc.org Such catalytic systems could potentially be adapted for the selective dehalogenation of this compound, with the expectation that the chlorine at the C-4 position would be the most labile. The precise conditions, including the choice of catalyst, solvent, and base, would be crucial in controlling the extent and regioselectivity of the dehalogenation process.
Hydrogenation of the Quinoline Heterocycle and Aromatic Ring
The hydrogenation of quinoline derivatives can proceed either on the heterocyclic ring to yield tetrahydroquinolines or on the carbocyclic ring. The outcome is highly dependent on the catalyst and reaction conditions. For instance, the hydrogenation of 8-methylquinoline (B175542) to 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) has been successfully achieved. researchgate.net
In the case of this compound, the presence of electron-withdrawing chloro substituents is expected to influence the hydrogenation process. Generally, electron-withdrawing groups can deactivate the aromatic system towards hydrogenation. However, specific catalytic systems can overcome this. For example, rhodium-catalyzed hydrogenation under water-gas shift conditions has been used for a series of quinoline derivatives. mdpi.com The choice of catalyst is paramount; for instance, a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been shown to selectively hydrogenate the carbocyclic ring of quinolines to give 5,6,7,8-tetrahydroquinolines. nih.gov
The table below summarizes various catalytic systems used for the hydrogenation of quinoline derivatives, which could be applicable to this compound.
| Catalyst System | Substrate Example | Product | Reference |
| Resin-Immobilized Palladium Nanoparticles | 8-methylquinoline | 8-methyl-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Rhodium-catalyzed water–gas shift | Quinoline derivatives | Tetrahydroquinoline derivatives | mdpi.com |
| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-substituted quinolines | 5,6,7,8-tetrahydroquinolines | nih.gov |
Oxidative Transformations of this compound
Oxidation at the C-8 Methyl Group and Side-Chain Functionalization
The methyl group at the C-8 position of the quinoline ring is a key site for oxidative functionalization. The presence of the nitrogen atom in the quinoline ring facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)–H activation and functionalization of the 8-methyl group. researchgate.net This approach has been widely used for the synthesis of functionalized quinolines. researchgate.net
A highly relevant example is the selective oxidation of 3,7-dichloro-8-dichloromethylquinoline to quinclorac, a herbicide. rsc.org This transformation highlights the feasibility of oxidizing the methyl group at the C-8 position even in the presence of multiple chlorine substituents on the quinoline ring. The reaction is typically carried out using specific catalytic systems, such as CoPc-Mn-Br. rsc.org
Furthermore, rhodium(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with allylic alcohols in aqueous media has been reported to yield γ-quinolinyl carbonyl compounds, which are valuable synthetic precursors. researchgate.net These methods underscore the potential for converting the C-8 methyl group of this compound into a variety of functional groups.
The following table presents examples of C-8 methyl group functionalization in quinoline derivatives.
| Reaction Type | Catalyst/Reagent | Product Type | Reference |
| Oxidation | CoPc-Mn-Br system | Carboxylic acid (Quinclorac) | rsc.org |
| C(sp³)–H Alkenylation | Rhodium(III) with copper acetate | Alkenylated quinolines | epa.gov |
| C(sp³)–H Alkylation | Cp*Rh(III) | γ-quinolinyl carbonyl compounds | researchgate.net |
Quinoline Ring Oxidation Pathways
The oxidation of the quinoline ring itself, particularly in polychlorinated derivatives, is a more challenging transformation. The electron-deficient nature of the chlorinated aromatic system makes it less susceptible to electrophilic attack. However, under forcing conditions or with potent oxidizing agents, degradation of the ring system can occur.
Studies on the oxidative degradation of chlorinated hydrocarbons under anaerobic conditions have shown that compounds like 1,2-dichloroethane (B1671644) can be oxidized in the presence of nitrate (B79036) and manganese oxide. researchgate.net While not directly analogous, these findings suggest that under specific redox conditions, the chlorinated quinoline ring could undergo oxidative cleavage.
Biodegradation pathways of quinoline often involve initial mono-oxygenation reactions. researchgate.net For instance, the biodegradation of quinoline can be accelerated by photolysis, which generates more readily biodegradable products. researchgate.net These processes, however, typically lead to the breakdown of the quinoline scaffold rather than controlled functionalization. The development of selective oxidative transformations of the quinoline ring in this compound would likely require highly specialized catalytic systems that can operate on the electron-poor aromatic core.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The three chlorine atoms on the quinoline ring of this compound serve as handles for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the chlorine atoms at the C-3, C-4, and C-7 positions allows for the potential of sequential and regioselective couplings.
Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings with Halogenated Positions
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is a versatile method for forming C-C bonds. yonedalabs.comfishersci.ienih.gov For polychlorinated heteroarenes, the reactivity of the halogen atoms generally follows the order I > Br > OTf >> Cl. yonedalabs.com Thus, for this compound, harsh reaction conditions or specialized catalyst systems would likely be required to achieve coupling at the chloro positions. However, the development of catalysts for the coupling of aryl chlorides has made this transformation more accessible. wikipedia.org The C-4 chloro substituent is expected to be the most reactive towards Suzuki-Miyaura coupling, followed by the C-7 and then the C-3 position, based on the general reactivity patterns of haloquinolines. mdpi.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org The reactivity of aryl chlorides in the Heck reaction is generally lower than that of bromides and iodides, but effective catalyst systems have been developed. wikipedia.org For this compound, selective Heck coupling could potentially be achieved at the more reactive C-4 position.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgorganic-chemistry.org It is a widely used method for the synthesis of alkynyl-substituted aromatic compounds. Similar to other cross-coupling reactions, the reactivity of the chloro groups in this compound would be a key consideration. The mild conditions often employed in Sonogashira couplings might favor reaction at the most activated chloro position, likely C-4. organic-chemistry.org
Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. wikipedia.orgharvard.edu A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. wikipedia.org The reaction can be performed with aryl chlorides, although it may require more forcing conditions compared to the corresponding bromides or iodides. The relative reactivity of the chloro positions in this compound would likely follow the same trend as in other cross-coupling reactions.
The table below provides a general overview of these cross-coupling reactions and their applicability to aryl chlorides.
| Coupling Reaction | Reagents | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid/ester | Palladium catalyst, Base | Biaryl | yonedalabs.comfishersci.ienih.gov |
| Heck | Alkene | Palladium catalyst, Base | Substituted alkene | organic-chemistry.orgwikipedia.org |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkyne | organic-chemistry.orgorganic-chemistry.org |
| Stille | Organostannane | Palladium catalyst | Biaryl/vinyl/alkynyl arene | wikipedia.orgharvard.edu |
Rearrangement Reactions and Pericyclic Processes
There is no information available in the current scientific literature concerning rearrangement reactions or pericyclic processes involving this compound.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,4,7 Trichloro 8 Methylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,4,7-trichloro-8-methylquinoline, a suite of NMR experiments is employed to assign all proton and carbon signals and to confirm the substitution pattern on the quinoline (B57606) core.
A complete assignment of the NMR spectra is fundamental for the structural verification of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region would display signals for the protons at positions 2, 5, and 6. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating methyl group. The methyl protons at position 8 would appear as a singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons would be significantly affected by the attached chlorine atoms, with the chlorinated carbons appearing at lower field strengths. The quaternary carbons (C-3, C-4, C-7, C-8, C-8a, and C-4a) would be distinguishable from the carbons bearing hydrogen atoms.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom within the quinoline ring.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons at positions 5 and 6.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity of quaternary carbons and confirming the substitution pattern. For example, correlations between the methyl protons (H-8) and carbons C-7 and C-8a would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help to confirm the regiochemistry and study the conformation of the molecule. For example, a NOE between the methyl protons and the proton at position 7 (if present in an isomer) would be indicative of their close spatial relationship.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below. Actual values would be determined experimentally.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.8 | - |
| C-2 | 150 - 155 | |
| C-3 | - | 130 - 135 |
| C-4 | - | 140 - 145 |
| H-5 | 7.8 - 8.1 | - |
| C-5 | 125 - 130 | |
| H-6 | 7.5 - 7.8 | - |
| C-6 | 128 - 132 | |
| C-7 | - | 135 - 140 |
| C-8 | - | 130 - 135 |
| CH₃ (on C8) | 2.5 - 2.8 | 15 - 20 |
| C-4a | - | 145 - 150 |
| C-8a | - | 120 - 125 |
Note: This is a hypothetical representation. Actual chemical shifts may vary based on the solvent and experimental conditions.
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the absolute purity of this compound can be calculated from the integral ratios of the signals of the analyte and the standard in the ¹H NMR spectrum. This method is particularly valuable for the certification of reference materials. Furthermore, qNMR can be employed to determine the ratio of different isomers if a mixture is present, by comparing the integration of specific, non-overlapping signals for each isomer.
Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR studies could be employed to investigate any restricted rotation around the C(8)-CH₃ bond due to the presence of the bulky chlorine atom at the C-7 position. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barrier for the conformational exchange process.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. HRMS instruments can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This high precision allows for the calculation of a unique elemental formula, as the masses of atoms are not integers (except for ¹²C). The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic pattern of isotopic peaks for the molecular ion, further confirming the presence of three chlorine atoms in the molecule.
| Ion | Elemental Formula | Calculated Exact Mass |
| [M]⁺ | C₁₀H₆³⁵Cl₃N | 244.9565 |
| [M+2]⁺ | C₁₀H₆³⁵Cl₂³⁷ClN | 246.9536 |
| [M+4]⁺ | C₁₀H₆³⁵Cl³⁷Cl₂N | 248.9506 |
| [M+6]⁺ | C₁₀H₆³⁷Cl₃N | 250.9477 |
Note: The table shows the expected masses for the different isotopic combinations of chlorine.
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation spectrum.
The fragmentation pathways can provide valuable structural information. For this compound, characteristic fragmentations would likely involve the loss of a chlorine atom, a methyl radical, or hydrogen chloride. The fragmentation pattern can help to confirm the positions of the substituents on the quinoline ring. For instance, the loss of a methyl group would be a strong indicator of its presence. The sequential loss of chlorine atoms would also be an expected fragmentation pathway.
A hypothetical fragmentation pathway might include:
[M]⁺ → [M - Cl]⁺: Loss of a chlorine radical.
[M]⁺ → [M - CH₃]⁺: Loss of a methyl radical.
[M - Cl]⁺ → [M - Cl - HCl]⁺: Subsequent loss of hydrogen chloride.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio (m/z) of the ionized molecules and their fragments.
In a typical GC-MS analysis of this compound, the sample would be introduced into the GC, where it is vaporized. The high temperatures of the injector and column, coupled with the inert carrier gas flow, would carry the molecule through the column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property that can be used for identification when compared to a known standard. Any impurities would likely have different retention times, appearing as separate peaks in the chromatogram.
Following separation by GC, the eluted this compound enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy process removes an electron from the molecule to form a molecular ion (M⁺). The molecular ion peak would be expected to be prominent due to the stability of the aromatic quinoline ring system. whitman.edu The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments. Specifically, the M, M+2, M+4, and M+6 peaks would appear in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu
The fragmentation pattern observed in the mass spectrum provides a fingerprint for the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of a chlorine atom: This would result in a significant peak at [M-Cl]⁺.
Loss of a methyl group: A peak corresponding to [M-CH₃]⁺ would be expected.
Alpha-cleavage: Cleavage of the bond adjacent to the quinoline ring system is a common fragmentation pattern for alkyl-substituted aromatics. youtube.comchadsprep.com
Retro-Diels-Alder reaction: The quinoline ring system itself could undergo characteristic fragmentation.
While a specific mass spectrum for this compound is not publicly available, the mass spectrum of a related compound, 7-chloro-2-methylquinoline, shows a prominent molecular ion peak and fragmentation corresponding to the loss of chlorine and other characteristic cleavages. nih.gov By analyzing the m/z values and relative abundances of the fragment ions, the structure of the parent compound and any co-eluting impurities can be confirmed.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is expected to be complex, with numerous characteristic bands arising from the trichloro and methyl substituents, as well as the quinoline core. Computational studies on similar substituted quinolines, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have shown that density functional theory (DFT) calculations can accurately predict vibrational frequencies and aid in their assignment. dergipark.org.tr
Trichloro Group Vibrations: The three C-Cl bonds will give rise to stretching and bending vibrations.
C-Cl Stretching: These vibrations are expected to appear in the fingerprint region of the IR and Raman spectra. The exact positions will be influenced by their substitution pattern on the quinoline ring. Generally, C-Cl stretching bands for chloro-substituted aromatic compounds are found in the range of 1000-600 cm⁻¹. nih.gov The presence of multiple chlorine atoms will likely result in a series of absorptions in this region.
C-Cl Bending: Bending vibrations (in-plane and out-of-plane) will occur at lower frequencies, typically below 400 cm⁻¹.
Methyl Group Vibrations: The methyl group attached at the C8 position will exhibit several characteristic vibrational modes.
C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected to appear in the 2950-3000 cm⁻¹ region.
C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations will be observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. semanticscholar.org
Beyond the substituent groups, the IR and Raman spectra will be dominated by the vibrations of the quinoline ring system.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic quinoline core are expected to appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring will produce a series of characteristic bands in the 1650-1400 cm⁻¹ region. dergipark.org.tr These bands are often strong in both IR and Raman spectra.
Ring Breathing Modes: The quinoline ring will have characteristic "breathing" modes, which involve the concerted stretching and contraction of the entire ring system. These are often prominent in the Raman spectrum.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern and appear in the 900-650 cm⁻¹ region.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic principles and data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium | Strong |
| Methyl C-H | Stretching | 3000-2850 | Medium | Medium |
| Aromatic C=C/C=N | Ring Stretching | 1650-1400 | Strong to Medium | Strong to Medium |
| Methyl C-H | Bending | 1470-1365 | Medium | Medium |
| C-Cl | Stretching | 1000-600 | Strong | Medium to Weak |
| Aromatic C-H | Out-of-plane Bending | 900-650 | Strong | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated π-system of the quinoline ring is the primary chromophore responsible for the absorption of UV and visible light. mdpi.com
The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions within the quinoline ring. The parent quinoline molecule shows characteristic absorptions in the UV region. fiveable.me The positions and intensities of these bands, denoted as absorption maxima (λ_max) and molar extinction coefficients (ε), are influenced by the substituents.
While experimental data for this compound is not available, theoretical studies on substituted quinolines using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting UV-Vis spectra. rsc.orgnih.govresearchgate.netsharif.edu These studies indicate that the electronic transitions are primarily of the π → π* type. semanticscholar.orgwikipedia.org The chloro and methyl substituents will cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar extinction coefficients (hyperchromic or hypochromic effects) compared to unsubstituted quinoline. fiveable.me
The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, and the electron-donating methyl group will perturb the energy levels of the molecular orbitals. Based on studies of similar compounds, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to show strong absorptions in the UV region, likely with multiple peaks between 200 and 400 nm. researchgate.net
The electronic transitions observed in the UV-Vis spectrum can be explained using molecular orbital (MO) theory. nih.govwikipedia.org The absorption of UV-Vis light promotes an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. In conjugated systems like quinoline, the most important orbitals for these transitions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of the longest-wavelength absorption band (λ_max). rsc.org The substituents on the quinoline ring alter the energies of the HOMO and LUMO. Electron-donating groups, like the methyl group, tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. The three chlorine atoms have competing inductive (electron-withdrawing) and resonance (electron-donating) effects that will influence both the HOMO and LUMO energy levels.
Computational studies on various quinoline derivatives have shown that the HOMO-LUMO gap is a critical parameter in determining the electronic and optical properties. rsc.orgsemanticscholar.org A smaller HOMO-LUMO gap corresponds to a longer wavelength of absorption (a bathochromic or red shift). The extensive conjugation of the quinoline ring system results in a delocalized π-electron system, which lowers the HOMO-LUMO gap compared to non-conjugated systems. mdpi.com The precise effect of the trichloro and methyl substituents on the HOMO-LUMO gap and the resulting UV-Vis spectrum would require specific theoretical calculations for this compound.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred with high precision. For this compound, a successful X-ray crystallographic analysis would provide invaluable insights into its molecular geometry and packing in the solid state.
A key outcome of X-ray crystallography is the generation of highly accurate data on the molecule's internal coordinates. This includes the lengths of all covalent bonds, the angles between them, and the dihedral (or torsional) angles that define the molecule's conformation.
Should experimental data become available for this compound, the following tables would be populated with precise values. For context, typical bond lengths and angles in related quinoline structures are well-established. For instance, C-C bonds within the aromatic rings are expected to be in the range of 1.36–1.42 Å, while C-N bonds would be approximately 1.32–1.37 Å. The C-Cl bonds are anticipated to be around 1.73 Å, and the C-C bond of the methyl group to the quinoline ring would be near 1.50 Å. Bond angles within the six-membered rings are expected to be close to 120°, with some distortion due to the fusion of the rings and the presence of substituents.
Interactive Data Table: Bond Lengths for this compound (No experimental data available at the time of publication)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|
Interactive Data Table: Bond Angles for this compound (No experimental data available at the time of publication)
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|
Interactive Data Table: Dihedral Angles for this compound (No experimental data available at the time of publication)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|---|
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is dictated by a variety of intermolecular forces. In the case of this compound, several types of interactions would be anticipated.
Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the quinoline ring. The presence and geometry of these bonds are critical for understanding the crystal's architecture.
π-π Stacking: The planar, aromatic quinoline ring system is highly conducive to π-π stacking interactions. In the solid state, these rings are likely to stack on top of one another in an offset fashion to minimize steric hindrance and maximize attractive electrostatic interactions. Studies on related chloro-substituted quinolines have demonstrated the prevalence of such interactions, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. researchgate.net
Other Advanced Spectroscopic Methods (e.g., Circular Dichroism if Chiral Derivatives are Formed)
While this compound itself is achiral, the synthesis of chiral derivatives would open the door to analysis by chiroptical spectroscopic methods, most notably Circular Dichroism (CD) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional structure of chiral compounds, particularly their stereochemistry. If a chiral center were introduced into a derivative of this compound, for example, through a chiral substituent, its CD spectrum would provide a unique fingerprint of its absolute configuration. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the atoms and chromophores within the molecule. While no such studies have been reported for derivatives of this specific compound, the methodology remains a powerful tool for stereochemical elucidation in the broader class of quinoline compounds.
Theoretical and Computational Investigations of 3,4,7 Trichloro 8 Methylquinoline
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. These computational methods provide insights into the geometric parameters and the most energetically favorable spatial arrangement of the atoms.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. rsc.orgnih.govrsc.org For 3,4,7-trichloro-8-methylquinoline, DFT calculations would be employed to perform geometry optimization. This process systematically adjusts the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation. This energy minimization is crucial for obtaining a realistic molecular structure upon which further property predictions can be based.
The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the specific functional used, such as B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govarabjchem.org This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.
The basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms. A commonly employed basis set for molecules containing elements like those in this compound is the 6-311++G(d,p) basis set. nih.govarabjchem.orgnih.gov The "6-311" indicates the number of Gaussian functions used for core and valence orbitals, the "++G" adds diffuse functions to better describe loosely bound electrons, and "(d,p)" includes polarization functions to account for the non-spherical nature of electron clouds in molecules. The selection of an appropriate combination of functional and basis set is a critical step to ensure the reliability of the computational results.
Electronic Structure Analysis and Spectroscopic Property Prediction
Once the optimized geometry is obtained, further computational analyses can be performed to understand the electronic properties and predict various spectroscopic features of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.govwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
For this compound, a hypothetical FMO analysis would yield specific energy values for the HOMO, LUMO, and the energy gap, as illustrated in the table below.
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.10 |
The Molecular Electrostatic Potential (MESP) or Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. researchgate.netnih.gov By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. researchgate.net Red-colored regions typically indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the EPS map would reveal the likely sites for chemical reactions, with the nitrogen atom and the regions around the chlorine atoms being of particular interest.
Computational chemistry can also predict various spectroscopic properties of this compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. uncw.edu These predictions are valuable for interpreting experimental NMR spectra and for confirming the structure of the compound. The calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in the experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.
UV-Vis Spectra: The electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π-π* transitions within the aromatic quinoline (B57606) system.
A hypothetical table of predicted spectroscopic data for this compound is presented below.
| Spectroscopic Data | Hypothetical Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C4-Cl) | 145 ppm |
| ¹H NMR Chemical Shift (H2) | 8.5 ppm |
| IR Vibrational Frequency (C-Cl stretch) | 800 cm⁻¹ |
| UV-Vis λmax | 315 nm |
Reactivity Predictions and Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving this compound necessitates the localization of transition states and the calculation of associated energy barriers. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical nucleophilic aromatic substitution (SNAr) reaction at one of the chlorinated positions, computational methods can be employed to model the approach of a nucleophile and the subsequent formation of a Meisenheimer-like intermediate.
| Reaction | Hypothetical Calculated Energy Barrier (kcal/mol) |
| Nucleophilic substitution at C3 | 32.5 |
| Nucleophilic substitution at C4 | 28.9 |
| Nucleophilic substitution at C7 | 35.1 |
Note: These values are for illustrative purposes and are based on general principles of reactivity for halogenated aromatic compounds.
A reaction coordinate diagram provides a visual representation of the energy changes that occur as reactants are converted into products. For a given reaction of this compound, this diagram would plot the potential energy against the progression of the reaction, highlighting the energies of the reactants, intermediates, transition states, and products.
From the calculated energy barriers, kinetic parameters can be estimated using transition state theory. The rate constant of a reaction is exponentially dependent on the Gibbs free energy of activation. Therefore, even small differences in the calculated energy barriers for competing reaction pathways can translate to large differences in reaction rates, allowing for the prediction of the major product. For instance, based on the hypothetical energy barriers in the table above, a reaction coordinate diagram would show that nucleophilic attack at the C4 position is kinetically favored over attack at the C3 or C7 positions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties and reactivity of a single molecule, molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with its environment over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of solvent molecules. mdpi.comnih.gov
In an MD simulation of this compound in a solvent such as water or an organic solvent, the trajectory of each atom is tracked over a period of nanoseconds or even microseconds. This allows for the analysis of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. For example, the presence of polar solvent molecules could stabilize charged intermediates in a reaction, thereby lowering the energy barrier. mdpi.com The simulations can also provide information on the flexibility of the molecule, such as the rotation of the methyl group. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from a Chemical Perspective
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. dergipark.org.tr These models are built on the principle that the properties of a chemical are a function of its molecular structure. nih.gov
To build a QSAR or QSPR model, the chemical structure of this compound must be represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and steric character. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding its reactivity and intermolecular interactions. Examples include:
Partial atomic charges: These indicate the distribution of electron density within the molecule.
Energies of frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. dergipark.org.tr
Steric Descriptors: These relate to the size and shape of the molecule and are important for understanding how it fits into a receptor site or how it interacts with other molecules. Examples include:
Taft's steric parameter (Es): This is an empirical parameter that quantifies the steric effect of a substituent.
The following table provides hypothetical, yet representative, calculated descriptor values for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Electronic | HOMO Energy | -8.5 eV |
| Electronic | LUMO Energy | -1.2 eV |
| Electronic | Dipole Moment | 2.5 D |
| Steric | Molecular Volume | 180 ų |
| Steric | Molecular Surface Area | 200 Ų |
Note: These values are illustrative and would be derived from computational chemistry software.
Once a set of descriptors has been calculated for a series of related compounds, a statistical model can be developed to correlate these descriptors with an observed activity or property. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used statistical methods for this purpose.
A general form of a QSAR/QSPR equation is:
Activity/Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c₀, c₁, c₂, ..., cₙ are coefficients determined by the regression analysis, and D₁, D₂, ..., Dₙ are the molecular descriptors. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and predictive QSAR/QSPR model can then be used to estimate the reactivity or properties of new, untested compounds like this compound. For instance, a QSAR model for the reactivity of halogenated quinolines in a specific reaction could predict the reaction rate of this compound based on its calculated electronic and steric descriptors. nih.govnih.gov
Derivatization and Analog Development of 3,4,7 Trichloro 8 Methylquinoline
Synthetic Routes to Diverse 3,4,7-Trichloro-8-methylquinoline Derivatives
The synthesis of derivatives from the parent this compound can be achieved through various strategies, including both sequential and convergent approaches. These methods allow for the selective modification of different positions on the quinoline (B57606) ring system.
The construction of diverse this compound derivatives often relies on either sequential or convergent synthetic plans.
Sequential Synthesis: This approach involves the stepwise modification of the pre-formed quinoline core. For instance, starting with a simpler quinoline, a series of reactions can be performed to introduce the chloro and methyl substituents, followed by further derivatization. A general example involves the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols via a nickel-catalyzed sequential dehydrogenation and condensation process. organic-chemistry.org Another sequential method involves the switchable skeletal editing of quinolines through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides, which can be converted into various nitrogen-containing heteroaromatic compounds. nih.gov
Convergent Synthesis: In a convergent strategy, different fragments of the final molecule are synthesized separately and then combined in the later stages. For the synthesis of quinoline derivatives, this could involve the preparation of a substituted aniline (B41778) and a fragment that will form the second ring of the quinoline system. For example, the Gould-Jacobs reaction, a widely used method for quinoline synthesis, involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization. mdpi.com The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com Palladium-catalyzed carbonylation reactions, using carbon monoxide as a carbonyl source, also offer a convergent route to quinolin-4-ones from 2-iodoanilines and terminal acetylenes. mdpi.com
The chloro substituents at the C-3, C-4, and C-7 positions of the this compound ring are key handles for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions can be influenced by the electronic nature of the quinoline ring and the specific reaction conditions.
Modification at C-4: The C-4 position of the quinoline ring is often susceptible to nucleophilic attack. For example, 4,7-dichloroquinoline (B193633) can undergo nucleophilic substitution at the C-4 position with various nucleophiles. durham.ac.ukmdpi.com A study on 4-chloro-8-methylquinolin-2(1H)-one demonstrated that the 4-chloro group can be displaced by various nucleophiles to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com
Modification at C-7: The chloro group at the C-7 position is also a site for modification. In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the C-4 chloro group is substituted by morpholine (B109124) while the C-7 chloro group remains, indicating differential reactivity. mdpi.com
Modification at C-3: The C-3 position can also be functionalized. For instance, Nishii and co-workers explored modifications at the C-3 and C-6 positions of a quinoline scaffold to develop c-Met kinase inhibitors. nih.gov The synthesis of 3-substituted quinolin-4-ones has been achieved through a sequence of ortho-metallation reactions followed by amination. mdpi.com
The regioselectivity of these substitution reactions can often be controlled by the choice of reagents and reaction conditions. For example, the use of mixed lithium-magnesium reagents has enabled the regioselective functionalization of chloro-substituted quinolines. acs.org
Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines
| Starting Material | Reagent | Position of Substitution | Product Type | Reference |
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | C-4 | 4-Alkylthio-8-methylquinolin-2(1H)-thione | mdpi.com |
| 4,7-Dichloroquinoline | Morpholine | C-4 | 4-Morpholino-7-chloroquinoline derivative | mdpi.com |
| 4,7-Dichloro-3-nitroquinoline | Diisopropylethylamine (DIPEA) | C-4 | 4-Substituted-7-chloro-3-nitroquinoline | mdpi.com |
| 7-Chloroquinolines | Mixed lithium-magnesium reagents | Various | Functionalized 7-chloroquinolines | durham.ac.uk |
This table is generated based on available data and is not exhaustive.
The C-8 methyl group provides another avenue for derivatization, allowing for the introduction of a wide range of functional groups.
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. For example, 8-hydroxy-2-methylquinoline can be oxidized to 8-hydroxy-2-quinolinecarbaldehyde using selenium dioxide. researchgate.net This aldehyde can then serve as a precursor for further modifications.
Halogenation: While direct halogenation of the methyl group might be challenging, it can be achieved through radical reactions.
Cross-Coupling: The C-H bonds of the methyl group can be activated for cross-coupling reactions. Recent advances have focused on the C(sp³)—H functionalization of methyl groups at the C2 and C8 positions of quinolines using both metal-catalyzed and metal-free protocols. thieme-connect.de
These modifications of the C-8 methyl group significantly expand the accessible chemical space for this compound analogs.
Rational Design Principles for Analogue Synthesis Based on Theoretical Insights
The design of new this compound analogs is increasingly guided by computational and theoretical methods. manchester.ac.uk These approaches aim to predict the properties and potential activities of novel compounds before their synthesis, thereby saving time and resources.
Rational design strategies often involve:
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a desired biological activity. This information can then be used to design new molecules that retain these features. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into the steric and electrostatic requirements for activity. nih.gov
Molecular Docking: Simulating the interaction of a designed molecule with a biological target, such as a protein or enzyme, to predict its binding affinity and mode. researchgate.net
Quantum Mechanics Calculations: These calculations can provide detailed information about the electronic structure and reactivity of molecules, aiding in the design of compounds with specific electronic properties. manchester.ac.uk
For instance, a study on a quinoline-based fluorescent scaffold utilized a rational design approach with three modular domains for tuning photophysical properties, polarization, and structural diversity, which were then synthesized via regioselective palladium-catalyzed cross-coupling. nih.gov
Structure-Reactivity and Structure-Property Relationship Studies (Chemical Focus)
Understanding the relationship between the chemical structure of this compound derivatives and their reactivity and properties is crucial for designing improved analogs.
Structure-Reactivity Relationships: The electronic and steric effects of the substituents on the quinoline ring significantly influence its reactivity. For example, the presence of electron-withdrawing chloro groups at C-3, C-4, and C-7 will affect the electron density of the quinoline ring and influence the rates and regioselectivity of further reactions. Structure-activity relationship (SAR) studies have been extensively used to understand how modifications to the quinoline scaffold affect biological activity. nih.govresearchgate.net
Structure-Property Relationships: The physical and chemical properties of the derivatives, such as solubility, lipophilicity, and pKa, are also dictated by their structure. These properties are critical for their potential applications. For example, the introduction of different functional groups can modulate the lipophilicity of the molecule, which can in turn affect its behavior in different solvent systems.
Studies on styrylquinolines have highlighted the importance of specific structural features for their biological activity, providing a basis for pharmacophore models. researchgate.net
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large and diverse libraries of this compound derivatives. wikipedia.org This approach allows for the systematic variation of substituents at multiple positions on the quinoline core, leading to a vast array of new compounds for screening.
Key aspects of combinatorial library generation include:
Solid-Phase Synthesis: The quinoline scaffold can be attached to a solid support, allowing for the use of excess reagents and simplified purification. acs.org A study reported the parallel solid-phase synthesis of a library of 2-oxo-quinoline-3-carboxamides. acs.org
Parallel Synthesis: Multiple derivatives can be synthesized simultaneously in separate reaction vessels, often using automated systems. nih.gov
"Click Chemistry": The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to link different building blocks to the quinoline core. semanticscholar.org
A computer-based combinatorial approach was used to generate a library of over 900,000 quinadoline derivatives for screening against SARS-CoV-2 RNA-dependent RNA polymerase. chemrxiv.org These high-throughput methods, combined with efficient screening techniques, can significantly accelerate the discovery of novel this compound derivatives with desired properties. wikipedia.orgnih.gov
Advanced Applications and Functionalization of 3,4,7 Trichloro 8 Methylquinoline Excluding Biological/clinical
Materials Science Applications
General research into quinoline-based materials has shown their potential in various applications due to their electron-deficient nature and rigid, planar structure. These characteristics are often desirable for creating novel materials with specific electronic and photophysical properties. However, the influence of the specific substitution pattern of 3,4,7-Trichloro-8-methylquinoline on these properties has not been documented.
Quinoline (B57606) derivatives are frequently explored as components in Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or as ligands in emissive metal complexes. Their conjugated structure is conducive to the electronic processes required for electroluminescence. Similarly, the fluorescence properties of some quinoline compounds make them suitable candidates for fluorescent probes.
Despite this, there are no available studies that specifically report on the synthesis or characterization of this compound for use in OLEDs or as a fluorescent probe. The potential photophysical properties that would arise from the trichloro- and methyl- substitution on the quinoline core remain uninvestigated.
The quinoline scaffold is a common structural motif in the design of chemical sensors and chemodosimeters. The nitrogen atom within the quinoline ring can act as a binding site for analytes, and changes in the molecule's electronic or photophysical properties upon binding can be used for detection.
No research has been found that explores the use of this compound in the development of chemical sensors or chemodosimeters for environmental monitoring.
The incorporation of heterocyclic aromatic compounds like quinolines into polymer chains can be a strategy to develop conducting polymers. The electron-accepting nature of the quinoline ring could potentially enhance the electronic properties of such materials.
There is currently no literature available that describes the polymerization of this compound or its integration into conducting polymers for electronic devices.
Catalysis and Ligand Design
The 8-substituted quinoline framework is of significant interest in catalysis, particularly due to the ability of the nitrogen atom and the substituent at the 8-position to act as a bidentate ligand, coordinating with metal centers. This has been extensively utilized in transition metal catalysis.
The 8-methylquinoline (B175542) scaffold is a well-established directing group in transition metal-catalyzed C-H activation reactions. The nitrogen atom coordinates to the metal center, bringing it in close proximity to the C-H bonds of the methyl group, facilitating their activation and functionalization. This strategy has been employed in various cross-coupling reactions.
Organocatalysis involves the use of small organic molecules to catalyze chemical reactions. While various heterocyclic compounds have been developed as organocatalysts, there is no information available to suggest that this compound has been investigated for any organocatalytic applications.
Agrochemical and Crop Protection Applications (Focus on Chemical Mode of Action)
While the quinoline scaffold is a constituent of various biologically active molecules, including some with agrochemical applications, specific research detailing the herbicidal or fungicidal mechanisms of action for this compound is not extensively documented in publicly available literature. However, by examining the modes of action of structurally related compounds, potential, though speculative, mechanisms can be considered.
There is currently no direct scientific literature that specifically elucidates the herbicidal mechanisms of this compound. Generally, quinoline-based herbicides can interfere with various plant processes. For instance, some herbicides act by inhibiting key enzymes in essential biosynthetic pathways. One such pathway is the pyrimidine (B1678525) biosynthesis pathway, where the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) has been identified as a herbicidal mode of action. mdpi.com While the aryl pyrrolidinone anilide class of chemistry is known to target DHODH, it is conceivable that a highly functionalized quinoline like this compound could be designed to interact with similar enzymatic targets. mdpi.com The electron-withdrawing nature of the three chlorine atoms and the presence of the methyl group could influence its binding affinity to specific enzyme active sites.
Similar to its herbicidal properties, the specific fungicidal mechanisms of this compound are not detailed in current research. The broader class of quinoline derivatives has shown fungicidal activity through various modes of action. For example, some quinolines are known to inhibit fungal respiration or disrupt cell membrane integrity. The utility of heterocyclic N-oxides in the synthesis of new fungicidal agents has been demonstrated, suggesting that modifications to the nitrogen on the quinoline ring could be a potential route to active compounds. organic-chemistry.org The chlorine substituents on the benzene (B151609) ring of this compound could enhance its lipophilicity, potentially facilitating its transport across fungal cell membranes.
Precursors in Complex Molecule Synthesis and Fine Chemical Production
The chemical structure of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecules and fine chemicals. The presence of multiple reactive sites allows for a variety of chemical modifications.
The synthesis of functionalized quinolines often involves multi-step processes. For instance, the preparation of 7-chloroquinoline (B30040) derivatives can be achieved through the magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles. durham.ac.uk This approach allows for the introduction of diverse functional groups onto the quinoline core. durham.ac.uk Similarly, 4,7-dichloroquinoline (B193633) is a well-known precursor for the synthesis of bioactive compounds. mdpi.com
The synthesis of this compound itself would likely involve the chlorination of a suitable quinoline precursor. The chlorine atoms at positions 3, 4, and 7 can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as amines, alcohols, and thiols. The methyl group at position 8 can also be a site for chemical modification, for example, through oxidation to a carboxylic acid, as has been demonstrated with related 7-chloro-8-methylquinoline (B132762) derivatives. google.com
The reactivity of the chloro-substituents can be selective. For example, in 4,7-dichloroquinoline, the chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 7-position. This differential reactivity can be exploited to achieve regioselective functionalization. It is plausible that this compound would exhibit similar selective reactivity, providing a platform for the controlled, stepwise synthesis of polysubstituted quinoline derivatives.
Below is a table summarizing potential synthetic transformations of this compound based on the known chemistry of related quinoline compounds.
| Position | Reactive Group | Potential Transformation | Reagents/Conditions | Potential Product Class |
| 3, 4, 7 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Quinolines |
| 8 | Methyl | Oxidation | Oxidizing agents (e.g., KMnO₄, HNO₃) | Quinoline-8-carboxylic acids |
| Quinoline N | Nitrogen | N-oxidation | m-CPBA, H₂O₂ | Quinoline N-oxides |
These transformations highlight the potential of this compound as a versatile building block in organic synthesis, enabling the creation of a diverse library of complex molecules for various applications in materials science and medicinal chemistry.
Future Research Directions and Challenges in 3,4,7 Trichloro 8 Methylquinoline Chemistry
Development of More Sustainable and Cost-Effective Synthetic Routes
The synthesis of highly substituted quinolines, including halogenated variants, has traditionally relied on classical methods that often involve harsh conditions, multi-step processes, and the use of stoichiometric, hazardous reagents. While effective, these routes can be inefficient and generate significant chemical waste. A primary challenge for the future is the development of greener, more atom-economical, and cost-effective synthetic protocols for 3,4,7-trichloro-8-methylquinoline.
Future research will likely pivot towards:
Catalytic C-H Activation/Halogenation: Direct, late-stage C-H chlorination on an 8-methylquinoline (B175542) scaffold using advanced catalytic systems could provide a more efficient route, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes for the synthesis and halogenation steps can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for easier scalability compared to batch processing. pharmafeatures.com
Alternative Solvents and Reagents: Investigation into the use of greener solvents and less hazardous chlorinating agents will be crucial to reduce the environmental impact of the synthesis.
Photochemical Methods: Photocyclisation of precursors like substituted benzylidenecyclopentanone oximes represents a convenient method for synthesizing the core quinoline (B57606) structure, which could be adapted for halogenated analogues. rsc.org
The drive for sustainability is particularly relevant given that the quinoline scaffold is a key structural motif in the discovery of new agricultural chemicals, where cost-effective and environmentally benign production is paramount. nih.gov
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
The three chlorine atoms on the this compound ring exhibit different levels of reactivity, creating a platform for selective chemical modifications. While nucleophilic substitution reactions on chloroquinolines are known mdpi.com, a significant opportunity lies in exploring undiscovered reactivity patterns.
Key areas for future investigation include:
Site-Selective Functionalization: Developing novel transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to selectively replace one or two of the chlorine atoms. The challenge lies in achieving high regioselectivity, allowing for the controlled synthesis of a diverse library of derivatives.
Radical Reactions: The use of polychloromethyl radicals to initiate cyclization or other transformations is an emerging area in organic synthesis. researchgate.net Investigating the radical chemistry of this compound could unlock novel reaction pathways.
Scaffold Hopping and Bioisosteric Replacement: Halogenated quinolines have been identified as promising antibacterial agents, sometimes discovered through "scaffold hopping" from other active structures like phenazines. nih.gov Future work could explore transformations of the trichloro-methylquinoline core to mimic other biologically active scaffolds, potentially leading to new therapeutic agents.
The table below outlines potential transformations and the expected research challenges.
Interactive Table 1: Potential Novel Transformations
| Transformation Type | Target Position(s) | Potential Reagents/Catalysts | Key Challenge |
|---|---|---|---|
| Cross-Coupling | C4, C7 | Palladium, Nickel, or Copper catalysts with various coupling partners (boronic acids, amines, alkynes) | Achieving high regioselectivity between the C4 and C7 positions. |
| Direct Arylation | C2, C5, C6 | Ruthenium or Iridium catalysts | Overcoming the steric hindrance from the methyl and chloro groups. |
| Reductive Dechlorination | C3, C4, or C7 | Hydrogen gas with a selective catalyst, or chemical reductants | Controlling the extent of dechlorination to selectively remove specific chlorine atoms. |
| Photo-induced Reactions | Any | Photosensitizers, UV/Visible light | Identifying chromophores within the molecule that can be selectively excited. |
Application of Advanced In Situ Spectroscopic Characterization Techniques
Understanding the intricate mechanisms, kinetics, and intermediate species involved in the synthesis and subsequent reactions of this compound is crucial for optimization. Advanced in situ spectroscopic techniques offer a window into these processes in real-time, eliminating the need for quenching and offline analysis which can perturb the reaction. youtube.com
Future applications in this area include:
In Situ FTIR and Raman Spectroscopy: These techniques are powerful for monitoring the real-time concentration of reactants, products, and key intermediates during a reaction. youtube.comrsc.org For instance, in situ FTIR could track the disappearance of a precursor's functional group and the appearance of the quinoline ring's vibrational bands, providing precise kinetic data. rsc.org This is particularly valuable for optimizing complex multi-step syntheses in a pressure reactor. youtube.com
Reaction Calorimetry: Combined with spectroscopic methods, this can provide a complete thermodynamic and kinetic profile of the reaction, enhancing safety and efficiency.
Process Analytical Technology (PAT): Integrating these in situ tools into a PAT framework can enable real-time control and optimization of the manufacturing process for this compound and its derivatives.
By applying these techniques, researchers can gain a deeper understanding of reaction pathways, identify and characterize transient intermediates, and rapidly optimize conditions for yield and purity. geochemicalperspectivesletters.org
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization
Key integration points include:
Reaction Optimization: ML algorithms, particularly Bayesian optimization, can navigate complex, multi-dimensional parameter spaces (e.g., temperature, concentration, catalyst loading) to find optimal reaction conditions with a minimal number of experiments. researchgate.netbohrium.com This approach can accelerate research and uncover non-intuitive conditions that might be missed by human chemists due to cognitive bias. bohrium.com
Predictive Synthesis: AI models trained on vast reaction databases can predict the most likely outcomes of a proposed reaction or even suggest novel, more efficient synthetic routes to the target molecule. beilstein-journals.org
Property Prediction: ML can be used to predict the biological activity or material properties of virtual derivatives of this compound. researchgate.net For example, models could screen thousands of potential derivatives for their likely anticancer activity, prioritizing the most promising candidates for synthesis. mdpi.com
Potential for Emerging Applications in Unexplored Chemical and Material Science Fields
While quinoline derivatives are well-established in medicinal chemistry and agriculture nih.govnih.gov, the specific substitution pattern of this compound may unlock applications in new domains. The presence of multiple halogen atoms can significantly influence properties such as lipophilicity, metabolic stability, and electronic characteristics.
Potential unexplored applications include:
Materials Science: The electron-withdrawing nature of the chlorine atoms could make this scaffold a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).
Agrochemicals: The quinoline scaffold is a cornerstone in the development of fungicides. nih.gov The unique halogenation pattern of this compound could lead to new pesticides with novel modes of action, helping to combat resistance to existing treatments.
Biofilm Eradication: Select halogenated quinolines have shown potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov Derivatives of this compound could be explored for their potential to disrupt or eradicate biofilms associated with medical device infections.
Molecular Probes: The quinoline core is a known fluorophore. Modifications of this compound could lead to the development of selective fluorescent probes for detecting metal ions or other biologically relevant species.
Addressing Stereochemical Aspects in Chiral Derivative Synthesis (if applicable)
Although this compound itself is an achiral molecule, many of its most valuable potential applications, particularly in medicine, would require the introduction of chirality. The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. Therefore, a significant future direction is the development of methods for the asymmetric synthesis of chiral derivatives starting from this achiral scaffold.
Research in this area will need to address:
Asymmetric Catalysis: Using chiral catalysts to transform the achiral starting material into enantioenriched products. For example, an asymmetric coupling reaction at one of the chloro positions could install a chiral side chain.
Chiral Derivatizing Agents: Reacting the quinoline scaffold with a chiral reagent to form diastereomers that can then be separated. researchgate.netasianpubs.orgscite.ai
Atropisomerism: For certain bulky derivatives, rotation around a single bond might be hindered, leading to stable, axially chiral atropisomers. Developing synthetic protocols to control the formation of such isomers is a fascinating challenge in modern organic chemistry. researchgate.net
The ability to selectively synthesize specific stereoisomers will be essential to translate the potential of the this compound scaffold into functional, real-world applications in fields like drug discovery. acs.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,4,7-Trichloro-8-methylquinoline, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves chlorination of precursor quinolines using reagents like POCl₃ or PCl₅ under controlled temperatures (80–100°C). For example, dichloro-substituted quinolines are synthesized via refluxing precursors with phosphorous oxychloride, followed by regioselective chlorination steps . Microwave-assisted synthesis can improve efficiency and reduce side reactions .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Post-reaction purification (e.g., column chromatography) is essential due to potential byproducts like partially chlorinated intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of trichloro-substituted quinolines?
- Methodology :
- ¹H/¹³C NMR : Chlorine substituents induce deshielding effects, with distinct splitting patterns for aromatic protons. For example, methyl groups at position 8 show upfield shifts (~δ 2.5–3.0 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl• radicals) confirm substitution sites. High-resolution MS (HRMS) validates molecular formulas .
- Data Interpretation : Compare with crystallographic data (e.g., X-ray structures of analogous compounds) to resolve ambiguities .
Q. What are the common solubility and stability challenges for this compound in experimental settings?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane). Stability studies under varying pH and temperature conditions are critical for long-term storage .
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent decomposition. Lyophilization improves stability for biological assays .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodology : Palladium-catalyzed C–H activation enables selective modifications. For example, directing groups (e.g., carboxylic acids) facilitate coupling at specific positions . Ligand design (e.g., bidentate ligands) enhances selectivity in cross-coupling reactions .
- Case Study : Ethyl 4-chloro-8-methylquinoline-3-carboxylate derivatives were synthesized via Suzuki-Miyaura coupling, demonstrating >90% regioselectivity .
Q. What computational tools are effective in predicting the biological activity of this compound derivatives?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .
- QSAR Models : Correlate electronic parameters (Hammett σ constants) with bioactivity data from analogous compounds .
- Validation : Cross-reference with in vitro assays (e.g., MIC values against S. aureus) to refine predictions .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Case Study : Trifluoromethyl groups at position 8 increase electron-withdrawing effects, slowing oxidative addition in Pd-catalyzed reactions. Steric hindrance from methyl groups necessitates bulky ligands (e.g., XPhos) to improve yields .
- Experimental Design : Perform Hammett analysis to quantify substituent effects on reaction rates .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of structurally similar trichloroquinolines?
- Analysis : Evaluate assay conditions (e.g., cell lines, incubation times). For example, 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid showed variable IC₅₀ values due to differences in cell permeability .
- Resolution : Standardize protocols (e.g., NIH/WHO guidelines) and validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
